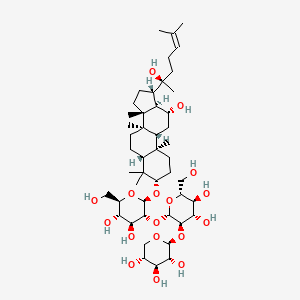

Notoginsenoside Ft1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

人参皂苷Ft1 是一种从三七 (Panax notoginseng) 植物中提取的皂苷化合物。 该化合物因其多种药理活性而备受关注,包括促进伤口愈合、增强血小板聚集和抑制癌细胞生长 .

准备方法

合成路线和反应条件: 人参皂苷Ft1 可以通过人参皂苷ST4 的酸水解来合成。 该过程涉及在人参皂苷Fa 和Fc 的C-20 位点裂解碳水化合物侧链,然后在C-25 位点进行羟基化,或在酸性条件下水解C-3 位点的碳水化合物侧链 . 高温和25% 醋酸浓度有利于人参皂苷Ft1 的制备 .

工业生产方法: 人参皂苷Ft1 的工业生产涉及使用超高效液相色谱-串联质谱 (UHPLC-MS/MS) 来监测酸水解过程中化学成分的动态变化 . 人参皂苷Ft1 的理论制备收率约为1.8%,这有利于进一步研究其生物活性及其临床应用 .

化学反应分析

Hydrolysis and Transformation Pathways

Research indicates that Notoginsenoside Ft1 can be synthesized through acid hydrolysis of other saponins present in Panax notoginseng. The following key transformations have been identified:

-

Epimerization : this compound is epimerized from Notoginsenoside ST4, which is produced by cleaving carbohydrate side chains at C-20 of Notoginsenosides Fa and Fc.

-

Hydroxylation : High temperatures facilitate hydroxylation at C-25, enhancing the yield of this compound when using a 25% acetic acid solution.

-

Hydrolysis : Under acidic conditions, the hydrolysis of carbohydrate side chains at C-3 also contributes to the formation of this compound.

The theoretical yield of this compound through these methods is approximately 1.8%, indicating the need for optimized extraction and synthesis protocols to improve efficiency .

Pharmacological Mechanisms

This compound exhibits various biological activities, which are mediated through specific signaling pathways:

-

Cell Proliferation and Apoptosis : In studies involving human neuroblastoma SH-SY5Y cells, this compound demonstrated an inhibitory effect on cell proliferation with an IC50 value of 45 μM. It promotes apoptosis by activating the p38 MAPK and ERK1/2 pathways, leading to increased expression of pro-apoptotic proteins such as cleaved caspase 3 and phospho-p53 .

-

Wound Healing : In diabetic models, this compound enhances fibroblast proliferation via the PI3K/Akt/mTOR signaling pathway, significantly reducing wound closure time compared to controls. It also promotes collagen production and neovascularization, indicating its potential in treating diabetic foot ulcers .

Interaction with Bile Acid Receptors

This compound has been identified as an agonist of TGR5 (a bile acid receptor) while acting as an antagonist for FXR (farnesoid X receptor). This dual action contributes to improved lipid metabolism and insulin sensitivity in high-fat diet-induced obesity models in mice. Specifically, it enhances adipose lipolysis and promotes fat browning by increasing glucagon-like peptide-1 secretion .

Pharmacological Effects

| Effect | Model/Cell Type | Mechanism | Key Findings |

|---|---|---|---|

| Inhibition of Proliferation | SH-SY5Y Neuroblastoma | p38 MAPK and ERK1/2 pathways | IC50 = 45 μM; promotes apoptosis |

| Wound Healing | Diabetic Mouse Model | PI3K/Akt/mTOR pathway | Reduced wound closure time by 5.1 days |

| Lipid Metabolism | High-Fat Diet Mice | TGR5 agonism, FXR antagonism | Improved insulin sensitivity and fat metabolism |

科学研究应用

Cardiovascular Health

Notoginsenoside Ft1 has shown promise in cardiovascular applications by inducing endothelium-dependent relaxation in mesenteric arteries through nitric oxide mediation. This effect may support its use in managing conditions like hypertension and atherosclerosis .

Wound Healing

In diabetic models, this compound has been observed to accelerate wound healing processes. It promotes fibroblast proliferation, enhances angiogenesis, and reduces inflammation, leading to faster re-epithelialization and granulation tissue formation. In a study, topical application of this compound reduced wound closure time significantly compared to control treatments .

Cancer Therapy

Recent studies have indicated that this compound can inhibit the growth of colorectal cancer by increasing the proportion of CD8+ T cells in tumor-bearing mice through the USP9X signaling pathway. This suggests a potential role in immunotherapy for cancer treatment .

Case Studies

作用机制

人参皂苷Ft1 通过各种分子靶点和途径发挥其作用:

成纤维细胞增殖: 它激活PI3K/Akt/mTOR 信号通路,促进细胞增殖和胶原蛋白生成.

6. 与相似化合物的比较

人参皂苷Ft1 在人参皂苷中独树一帜,因为其具有特定的药理活性及分子靶点。 相似的化合物包括:

- 人参皂苷Fa

- 人参皂苷Fc

- 人参皂苷Rb1

- 人参皂苷Rc

- 人参皂苷Rb2

- 人参皂苷Rb3

- 人参皂苷Rd

- 人参皂苷Fe

- 人参皂苷Rd2

- 绞股蓝皂苷IX

- 20(S)-人参皂苷Rg3

- 20®-人参皂苷Rg3

- 人参皂苷SFt3

- 人参皂苷Rk1

- 人参皂苷Rg5

- 20(S)-人参皂苷Rh2 .

相似化合物的比较

Notoginsenoside Ft1 is unique among ginsenosides due to its specific pharmacological activities and molecular targets. Similar compounds include:

- Notoginsenoside Fa

- Notoginsenoside Fc

- Ginsenoside Rb1

- Ginsenoside Rc

- Ginsenoside Rb2

- Ginsenoside Rb3

- Ginsenoside Rd

- Notoginsenoside Fe

- Ginsenoside Rd2

- Gypenoside IX

- 20(S)-Ginsenoside Rg3

- 20®-Ginsenoside Rg3

- Notoginsenoside SFt3

- Ginsenoside Rk1

- Ginsenoside Rg5

- 20(S)-Ginsenoside Rh2 .

This compound stands out due to its dual role as a TGR5 agonist and FXR antagonist, which is not commonly observed in other ginsenosides .

生物活性

Notoginsenoside Ft1 (Ft1) is a saponin derived from Panax notoginseng, a plant renowned for its medicinal properties in traditional Chinese medicine. Recent studies have elucidated various biological activities of Ft1, highlighting its potential therapeutic applications, particularly in wound healing, hemostasis, and metabolic disorders.

1. Wound Healing

A pivotal study demonstrated that this compound promotes fibroblast proliferation and collagen production through the PI3K/Akt/mTOR signaling pathway. In an excisional wound splinting model using diabetic mice, topical application of Ft1 significantly reduced wound closure time by an average of 5.1 days compared to control treatments (15.8 days vs. 20.9 days). Key findings include:

- Increased Collagen Production : Ft1 enhanced mRNA expressions of collagen-related genes (COL1A1, COL3A1), TGF-β1, TGF-β3, and fibronectin.

- Enhanced Angiogenesis : It elevated levels of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF).

- Reduced Inflammation : Ft1 treatment led to decreased mRNA levels of pro-inflammatory markers such as TNF-α and IL-6 in diabetic wounds .

2. Hemostatic Effects

This compound exhibits significant procoagulant activity by enhancing platelet aggregation. It acts primarily through the P2Y12 receptor on platelets, leading to:

- Dose-Dependent Platelet Aggregation : Ft1 was found to be the most potent among various saponins tested, facilitating significant platelet aggregation and reducing bleeding time.

- Intracellular Signaling Activation : The compound increased cytosolic Ca²⁺ levels and modulated cAMP production via the P2Y12 receptor signaling pathway, implicating it in the enhancement of thrombus formation .

Metabolic Effects

Recent research has identified Ft1 as a dual-action compound, acting as an agonist for TGR5 while antagonizing FXR in metabolic contexts:

- Fat Browning and Lipolysis : In diet-induced obese mice, Ft1 increased lipolysis and promoted fat browning in adipose tissues.

- GLP-1 Secretion : The compound induced secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism.

- Bile Acid Regulation : By antagonizing FXR, Ft1 elevated serum bile acids, contributing to improved metabolic profiles in high-fat diet-induced obesity .

Summary of Findings

The biological activities of this compound can be summarized in the following table:

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Wound Healing | PI3K/Akt/mTOR | Reduced wound closure time by 5.1 days; increased collagen production; enhanced angiogenesis; reduced inflammation markers. |

| Hemostasis | P2Y12 receptor activation | Induced dose-dependent platelet aggregation; reduced bleeding time; increased intracellular Ca²⁺ levels. |

| Metabolic Regulation | TGR5 agonist/FXR antagonist | Promoted fat browning; increased GLP-1 secretion; elevated bile acid levels in serum. |

Case Studies and Clinical Implications

Research has indicated that this compound could be beneficial for patients with diabetic foot ulcers (DFUs) due to its multifaceted role in enhancing wound healing processes. Additionally, its hemostatic properties suggest potential applications in treating bleeding disorders or during surgical procedures where rapid clot formation is desirable.

Furthermore, the metabolic effects observed in animal models indicate that Ft1 may offer therapeutic avenues for managing obesity and associated metabolic syndromes.

属性

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXVPTXOKTYXHU-UGGLCNOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。